molecular formula C20H24FN5O B6563936 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946212-85-7

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6563936
CAS No.: 946212-85-7
M. Wt: 369.4 g/mol
InChI Key: ZKVWHUUVBXSNMT-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a piperazine ring substituted with a fluorobenzoyl group, a pyrimidine ring, and a pyrrolidine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit tyrosinase , a key enzyme involved in melanogenesis

Mode of Action

Based on the structural similarity to known tyrosinase inhibitors , it can be hypothesized that this compound may interact with the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, a key step in melanin synthesis.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to melanogenesis, given the potential inhibition of tyrosinase . Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, a precursor of melanin. By inhibiting tyrosinase, this compound could potentially reduce melanin production, affecting skin pigmentation.

Result of Action

If this compound acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be achieved by reacting 4-methyl-6-chloropyrimidine with the previously synthesized piperazine intermediate. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Introduction of the Pyrrolidine Group: : The final step involves the introduction of the pyrrolidine group. This can be done by reacting the intermediate with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Employing crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the fluorobenzoyl group, potentially converting it to a hydroxyl group.

  • Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxy derivatives of the fluorobenzoyl group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes in catalysis.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.

Medicine

    Drug Development: Explored as a potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.

    Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.

Industry

    Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).

    Chemical Synthesis: Employed in the synthesis of specialty chemicals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine Derivatives: These compounds share a similar piperazine-pyrimidine core but differ in their substituents, affecting their biological activity.

    Fluorobenzoyl Piperazine Compounds: Compounds with similar fluorobenzoyl groups but different heterocyclic rings.

Uniqueness

    Structural Complexity: The combination of fluorobenzoyl, piperazine, pyrimidine, and pyrrolidine rings in a single molecule is unique, providing a distinct pharmacological profile.

    Receptor Specificity: Its specific binding affinity to serotonin and dopamine receptors distinguishes it from other compounds with similar structures.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWHUUVBXSNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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